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Introduction
Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial integral membrane enzyme

located in the endoplasmic reticulum (ER) that catalyzes the final and committed step in

triglyceride (TG) synthesis: the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[1][2]

In the small intestine, DGAT1 is the most highly expressed of the two DGAT isoforms and plays

a pivotal role in the absorption and metabolic fate of dietary fats.[3][4] Its function extends

beyond simple TG synthesis, influencing chylomicron assembly, lipid storage, and systemic

energy homeostasis. This guide provides an in-depth examination of DGAT1's function within

the enterocytes of the small intestine, its systemic implications, and the experimental

methodologies used to study it.

Core Functions of DGAT1 in Enterocytes
The absorption of dietary fat is a highly efficient process mediated by the small intestine's

absorptive cells, the enterocytes.[5][6] DGAT1 is a central player in this process, directing the

newly absorbed fatty acids and monoacylglycerols toward either immediate secretion or

temporary storage.

1. Triglyceride Synthesis and Dietary Fat Absorption: Following digestion in the intestinal

lumen, free fatty acids and monoacylglycerols are taken up by enterocytes.[5] Inside the cell,

they are re-esterified back into TGs at the ER membrane. DGAT1, along with the isoform
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DGAT2, catalyzes the final step of this re-synthesis.[5][6] While DGAT1 is highly expressed,

studies on DGAT1-deficient (Dgat1-/-) mice have surprisingly shown that it is not essential for

the quantitative absorption of dietary fat, as fecal fat content remains normal even on a high-fat

diet.[1][7][8] However, its absence leads to a significant delay in the rate of TG absorption and

chylomicron secretion.[7][9][10] This suggests that other enzymes, such as DGAT2, can

compensate for the lack of DGAT1 to ensure complete fat absorption, albeit at a slower pace.

[7]

2. Role in Chylomicron (CM) Assembly and Secretion: Newly synthesized TGs are packaged

into large lipoprotein particles called chylomicrons (CMs) for secretion into the lymphatic

system and eventually the bloodstream.[1] DGAT1 appears to preferentially synthesize TG

destined for secretion via chylomicrons.[1] Evidence for this comes from Dgat1-/- mice, which

exhibit a reduced postprandial (post-meal) triglyceride response and secrete smaller

chylomicrons at a reduced rate.[5][9] Conversely, intestine-specific overexpression of DGAT1

does not significantly increase the rate of TG secretion compared to wild-type mice but does

result in less TG storage within the enterocyte.[1][5] This indicates DGAT1's primary role is to

efficiently channel dietary lipids into the secretory pathway.

3. Role in Cytoplasmic Lipid Droplet (CLD) Formation: When dietary fat intake is high, excess

TGs can be temporarily stored within enterocytes in cytoplasmic lipid droplets (CLDs).[6] In the

absence of DGAT1, enterocytes accumulate abnormally high levels of TG in these CLDs,

particularly when challenged with a high-fat diet.[1][6][7] This suggests that when the primary

secretion pathway catalyzed by DGAT1 is unavailable, the TG synthesized by other enzymes

(like DGAT2) is shunted towards storage.[1][5] This accumulation in Dgat1-/- mice is also linked

to dysregulated lipophagy, the process of mobilizing CLDs for eventual secretion, pointing to a

disruption in lysosome function.[6][11]

4. Distinct Roles of DGAT1 and DGAT2: While both enzymes catalyze the same reaction,

evidence supports a model where DGAT1 and DGAT2 have distinct, non-redundant roles in

enterocytes.[5]

DGAT1 preferentially synthesizes TG for secretion on chylomicrons. Overexpression of

DGAT1 leads to increased TG within the ER lumen but not a significant change in secreted

CMs, suggesting it supports the synthesis of TAG-rich CMs.[5][12]
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DGAT2 appears to synthesize TG for both nascent CMs and CLDs.[5][12] Overexpression of

DGAT2 increases intestinal TG secretion rates, contributing to postprandial

hypertriglyceridemia.[5]

This functional coordination allows enterocytes to dynamically regulate the fate of dietary fat

based on metabolic needs.[5]

Systemic Metabolic Impact of Intestinal DGAT1
The function of DGAT1 within the intestine has profound consequences for whole-body energy

metabolism.

1. Energy Homeostasis and Diet-Induced Obesity: Global Dgat1-/- mice are famously resistant

to diet-induced obesity, a phenotype linked to increased energy expenditure.[13][14][15]

Crucially, re-expressing DGAT1 only in the intestine of these mice reverses this resistance,

making them susceptible to obesity and hepatic steatosis.[1][15] This demonstrates that the

intestinal DGAT1-mediated delay in fat absorption and the subsequent metabolic signaling are

primary drivers of the lean phenotype. Pharmacological inhibition of DGAT1 has also been

shown to reduce energy intake in rats fed a high-fat diet, possibly by enhancing intestinal fatty

acid oxidation.[16]

2. Cholesterol Metabolism and Atherosclerosis: Intestinal DGAT1 deficiency also impacts

cholesterol homeostasis. Both genetic deletion and pharmacological inhibition of DGAT1 lead

to significantly decreased cholesterol absorption.[15] In mouse models of atherosclerosis

(ApoE-/-), specific deletion of DGAT1 in the intestine markedly reduces atherosclerotic lesion

size and improves plaque stability.[2] This is attributed to a reduced systemic cholesterol

burden resulting from lower dietary cholesterol absorption and increased cholesterol

elimination.[2]

3. Regulation of Gut Hormones: Inhibition of intestinal DGAT1 modulates the secretion of key

gut hormones involved in energy homeostasis. Following a lipid challenge, DGAT1 deficiency

or inhibition leads to increased circulating levels of glucagon-like peptide-1 (GLP-1) and

peptide YY (PYY), both of which are anorectic hormones that promote satiety and improve

glucose tolerance.[17] This hormonal response may contribute to the reduced food intake and

beneficial metabolic effects observed with DGAT1 inhibition.[16][17]
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Quantitative Data Summary
The following tables summarize key quantitative findings from studies on various mouse

models, illustrating the impact of modulating intestinal DGAT1 function.

Table 1: Effects of DGAT1 Manipulation on Postprandial Lipids and Intestinal Triglycerides

Parameter Wild-Type (WT)
Dgat1-/-
(Global
Knockout)

Dgat1IntONLY
(Intestine-Only
Expression)

Reference

Peak Plasma

TG after Olive

Oil Challenge

Normal Peak
at 2h

Reduced/Delay
ed Peak

Restored to
WT levels

[1]

Enterocyte TG

Storage (High-

Fat Diet)

Moderate CLDs

Abnormally High

Accumulation in

CLDs

Reduced

Storage vs.

Dgat1-/-

[1]

Chylomicron

Size
Normal Smaller - [2][5]

| Quantitative Fat Absorption (%) | >95% | >95% (Normal) | >95% (Normal) |[1] |

Table 2: Systemic Effects of Intestinal DGAT1 Modulation in Mice on a High-Fat Diet
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Parameter Wild-Type (WT)
Dgat1-/-
(Global
Knockout)

Dgat1IntONLY
(Intestine-Only
Expression)

Reference

Body Weight

Gain
Susceptible Resistant

Susceptible
(Reversed
Resistance)

[1][15]

Hepatic

Steatosis
Susceptible Resistant

Susceptible

(Reversed

Resistance)

[1][14]

Insulin Sensitivity Normal/Reduced Enhanced - [13][14]

Energy

Expenditure
Normal Increased - [14][15]

| Cholesterol Absorption | Normal | Significantly Decreased | - |[2][15] |

Key Experimental Protocols
Detailed methodologies are critical for studying DGAT1 function. Below are protocols for key

assays.

1. Protocol: In Vitro DGAT1 Enzyme Activity Assay

This protocol measures the enzymatic activity of DGAT1 in cell lysates or microsomal fractions

by quantifying the incorporation of a labeled substrate into triglyceride.

Objective: To determine the rate of TG synthesis catalyzed by DGAT1.

Principle: Cell lysates containing DGAT1 are incubated with DAG and a radiolabeled ([¹⁴C])

or fluorescently-labeled (NBD) fatty acyl-CoA. The labeled TG product is then separated

from the substrate via thin-layer chromatography (TLC) and quantified.

Methodology:

Lysate/Microsome Preparation: Harvest cells (e.g., HEK293T cells overexpressing

DGAT1, or intestinal mucosal scrapings) and lyse by sonication in an ice-cold buffer (e.g.,
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250 mM sucrose, 50 mM Tris-HCl pH 7.4, with protease inhibitors).[18] Microsomal

fractions can be prepared by differential centrifugation. Determine protein concentration

using a standard BCA or Bradford assay.

Inhibitor Pre-incubation (Optional): To distinguish DGAT1 from DGAT2 activity, pre-

incubate a portion of the lysate with a selective DGAT2 inhibitor (e.g., 25 µM PF-

06424439) on ice for 30 minutes.[18] Similarly, a DGAT1 inhibitor (e.g., 5 µM A922500 or

T863) can be used as a negative control.[19][20]

Reaction Mixture Preparation: Prepare a reaction mixture containing:

100 mM Tris-HCl (pH 7.4-7.5)[18][19]

25 mM MgCl₂[18][19]

0.625 mg/mL delipidated BSA[18][19]

200 µM 1,2-diacylglycerol (DAG)[18][19]

50 µM Oleoyl-CoA containing [¹⁴C]oleoyl-CoA as a tracer (e.g., 0.2 µCi).[18]

Enzymatic Reaction: Initiate the reaction by adding 10-20 µg of lysate/microsomal protein

to the reaction mixture in a final volume of 200 µL. Incubate at 37°C with gentle agitation

for 15-30 minutes.[18][19]

Lipid Extraction: Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).[19]

[21] Add phosphoric acid or water to induce phase separation. Vortex and centrifuge

briefly.

Thin-Layer Chromatography (TLC): Carefully collect the lower organic phase. Spot the

extracted lipids onto a silica TLC plate. Develop the plate using a solvent system such as

hexane:ethyl ether:acetic acid (80:20:1, v/v/v).[21]

Quantification: Visualize lipid spots using iodine vapor. Scrape the silica corresponding to

the TG band into a scintillation vial. Add scintillation fluid and quantify the radioactivity

using a scintillation counter.[20] For fluorescent assays, scan the plate with a fluorescence

imager.[22] Normalize activity to protein concentration and reaction time.
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2. Protocol: In Vivo Dietary Fat Absorption and Postprandial Triglyceride Response

This protocol assesses the rate of intestinal fat absorption by measuring the appearance of

triglycerides in the plasma after an oral lipid challenge.

Objective: To evaluate the impact of DGAT1 deficiency or inhibition on the rate of

chylomicron secretion and clearance in a living animal.

Principle: After a period of fasting, mice are given an oral gavage of oil. Blood is collected at

timed intervals to measure the resulting plasma triglyceride excursion, which reflects the

balance of intestinal absorption and systemic clearance.

Methodology:

Animal Preparation: Use age- and sex-matched mice (e.g., C57BL/6J wild-type vs.

intestine-Dgat1-/-). Fast the animals for 4-6 hours prior to the experiment to lower baseline

plasma TG levels.[1][2]

Inhibitor Administration (for pharmacological studies): If testing an inhibitor, administer the

compound by oral gavage at a predetermined dose (e.g., 30 mg/kg) 30-60 minutes before

the lipid challenge.[17][21] The vehicle group should receive the corresponding vehicle

control.

Baseline Blood Collection (t=0): Collect a small volume of blood (~20-30 µL) from the tail

vein or saphenous vein to establish the baseline plasma TG concentration.

Lipid Challenge: Administer a bolus of olive oil or corn oil (e.g., 10 µL/g body weight, or a

fixed 200 µL volume) via oral gavage.[1][5]

Serial Blood Sampling: Collect blood samples at subsequent time points, typically 1, 2, 4,

and 8 hours post-gavage.[1] Collect blood into EDTA- or heparin-coated tubes to prevent

coagulation.

Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to

separate the plasma.
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Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples

using a commercially available colorimetric assay kit.

Data Analysis: Plot the plasma TG concentration against time for each group. Calculate

the Area Under the Curve (AUC) to quantify the total postprandial lipid excursion.

Compare the results between groups using appropriate statistical tests (e.g., t-test or

ANOVA).
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Caption: Role of DGAT1 in directing dietary fat towards secretion or storage in enterocytes.

2. Experimental Workflow: Assessing a DGAT1 Inhibitor

Workflow for In Vivo Assessment of a DGAT1 Inhibitor
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Click to download full resolution via product page

Caption: Standard workflow to test the efficacy of a DGAT1 inhibitor on postprandial lipemia.

3. Systemic Consequences of Intestinal DGAT1 Deficiency
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Caption: Logical flow from intestinal DGAT1 deficiency to systemic metabolic benefits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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